![molecular formula C12H14ClNO B5050371 1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)
1-[(2-chlorophenyl)acetyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chlorophenyl)acetyl]pyrrolidine, also known as CHP, is a chemical compound that belongs to the family of pyrrolidines. CHP has been studied extensively due to its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 1-[(2-chlorophenyl)acetyl]pyrrolidine involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. 1-[(2-chlorophenyl)acetyl]pyrrolidine binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2-chlorophenyl)acetyl]pyrrolidine are primarily related to its effects on the dopamine system. 1-[(2-chlorophenyl)acetyl]pyrrolidine has been shown to increase dopamine levels in the brain, which can lead to enhanced reward processing, motivation, and movement. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-chlorophenyl)acetyl]pyrrolidine in lab experiments is its potency as a dopamine reuptake inhibitor. This allows for the precise manipulation of dopamine levels in the brain. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine is stable and easy to handle, which makes it a useful tool for researchers. However, one limitation of using 1-[(2-chlorophenyl)acetyl]pyrrolidine is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research involving 1-[(2-chlorophenyl)acetyl]pyrrolidine. One area of interest is the use of 1-[(2-chlorophenyl)acetyl]pyrrolidine in the study of addiction and other neuropsychiatric disorders. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine may have potential therapeutic uses in the treatment of these disorders. Another area of interest is the development of new compounds based on the structure of 1-[(2-chlorophenyl)acetyl]pyrrolidine that may have improved potency or selectivity for dopamine reuptake inhibition. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-[(2-chlorophenyl)acetyl]pyrrolidine and its potential applications in scientific research.
Conclusion
In conclusion, 1-[(2-chlorophenyl)acetyl]pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. 1-[(2-chlorophenyl)acetyl]pyrrolidine is a potent dopamine reuptake inhibitor that has been used to study the dopamine system in the brain and its role in addiction and other neuropsychiatric disorders. While there are limitations to its use, 1-[(2-chlorophenyl)acetyl]pyrrolidine has several advantages as a tool for researchers. Further studies are needed to fully understand the potential applications of 1-[(2-chlorophenyl)acetyl]pyrrolidine in scientific research.
Synthesemethoden
The synthesis of 1-[(2-chlorophenyl)acetyl]pyrrolidine involves the reaction between 2-chlorobenzoyl chloride and pyrrolidine in the presence of a base. This reaction leads to the formation of 1-[(2-chlorophenyl)acetyl]pyrrolidine as a white crystalline powder. The purity of 1-[(2-chlorophenyl)acetyl]pyrrolidine can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorophenyl)acetyl]pyrrolidine has been used in various scientific research applications, including as a tool to study the dopamine system in the brain. 1-[(2-chlorophenyl)acetyl]pyrrolidine is a potent inhibitor of dopamine reuptake, which makes it useful for studying the effects of dopamine on behavior and cognition. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine has been used to study the role of dopamine in addiction and other neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-2-1-5-10(11)9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRRCIOEHBUPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-chloro-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5050301.png)
![4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5050303.png)
![N-(2-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5050316.png)
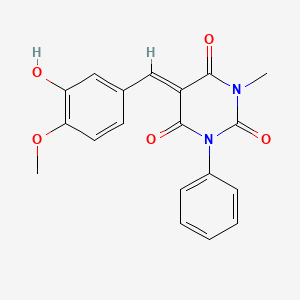
![3-{1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5050322.png)
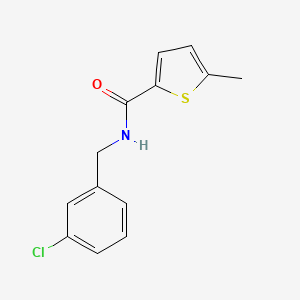

![methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5050341.png)
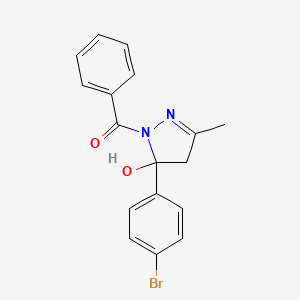
![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)
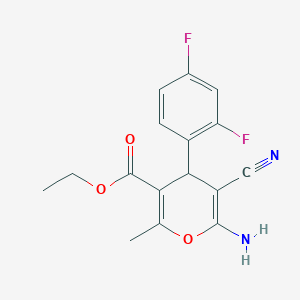
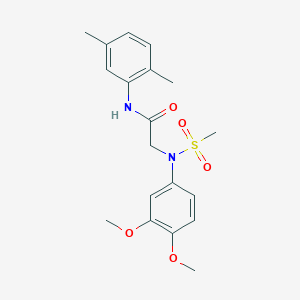
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)